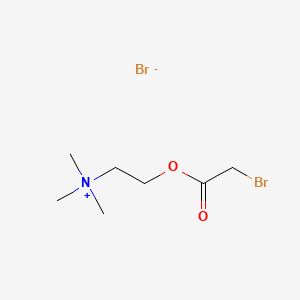
6-Methylquinoline-2-carbonitrile
Übersicht
Beschreibung
6-Methylquinoline-2-carbonitrile is a nitrogen-containing bicyclic compound . It is also known as 2-Methylquinoline-6-carbonitrile . The CAS Number of this compound is 73013-69-1 . It has a molecular weight of 168.2 .
Synthesis Analysis
Quinoline derivatives, including this compound, are synthesized using various methods. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield are employed . These methods fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular formula of this compound is C11H8N2 . The InChI key of this compound is RGNLKYMDERTWSG-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Heterocyclic Synthesis
- The chemical reactivity of related carbonitrile compounds has been explored, leading to the synthesis of various heterocyclic systems. For instance, 6-methylchromone-3-carbonitrile showed reactions with nucleophilic reagents resulting in chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide among other products (Ibrahim & El-Gohary, 2016).
Photochemical Transformations
- Studies on photochemical reactions of related carbonitriles have shown the synthesis of 6-alkoxy-and 6-chloroquinoline 2-carbonitriles under specific conditions. These findings are significant for understanding the photo-alkoxylation reactions of such compounds (Kaneko et al., 1974).
Optoelectronic and Charge Transport Properties
- A study investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, highlighting their potential as multifunctional materials. This research is crucial for the development of new materials with advanced electronic and optical applications (Irfan et al., 2020).
Chemosensors for Metal Ion Detection
- Novel chemosensors based on quinoline derivatives have been developed for the selective identification of toxic Pd2+ ions. Such studies are vital for environmental monitoring and the detection of hazardous substances (Shally et al., 2020).
Synthesis in Ionic Liquids
- Research on one-pot synthesis in ionic liquids has yielded N2-substituted 2-amino-4-aryl-tetrahydroquinoline-3-carbonitriles, demonstrating the versatility of these compounds in synthetic chemistry (Wan et al., 2011).
Magnetic Field Effects on Photoinduced Reactions
- The impact of external magnetic fields on photoinduced reactions of similar carbonitriles has been explored, providing insights into the fundamental aspects of chemical kinetics and reaction mechanisms (HataNorisuke & HokawaMasahito, 2006).
Medicinal Chemistry: Kinase Inhibitors
- In medicinal chemistry, quinoline-3-carbonitrile derivatives have been synthesized as irreversible inhibitors of EGFR and HER-2 kinases, showing potential as anti-cancer agents (Wissner et al., 2003).
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit anticancer activities, suggesting potential targets could be various proteins involved in cell proliferation and survival .
Mode of Action
Quinoline derivatives, in general, are known to interact with their targets, leading to changes in cellular processes. For instance, some quinoline-chalcone hybrids have shown to inhibit tubulin polymerization, different kinases, topoisomerases, or affect DNA cleavage activity .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may influence pathways related to cell cycle regulation, apoptosis, and dna replication .
Result of Action
Based on the known effects of similar compounds, it can be speculated that the compound may induce cell cycle arrest, apoptosis, or dna damage in cancer cells .
Safety and Hazards
6-Methylquinoline-2-carbonitrile is harmful if swallowed and causes skin irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling this compound . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .
Zukünftige Richtungen
Quinoline derivatives, including 6-Methylquinoline-2-carbonitrile, have a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The future directions of research on quinoline derivatives are likely to focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
6-methylquinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIGSMGMACXUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)





![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)


![4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B3116915.png)
![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)